![molecular formula C14H20O B14205871 {[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene CAS No. 833480-13-0](/img/structure/B14205871.png)
{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 3-methylhex-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ether, which is then purified to obtain the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent quality and scalability of the product.
Análisis De Reacciones Químicas
Types of Reactions
{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, such as halogens or nitro groups, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid and sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of bromobenzene or nitrobenzene derivatives.
Aplicaciones Científicas De Investigación
{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Alcohol: A simple aromatic alcohol with similar reactivity but lacking the 3-methylhex-2-en-1-yloxy group.
Benzyl Ether: An ether derivative with a benzyl group, similar in structure but differing in the alkyl chain.
3-Methylhex-2-en-1-ol: An aliphatic alcohol with a similar alkyl chain but without the aromatic benzene ring.
Uniqueness
{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene is unique due to its combination of an aromatic benzene ring and an aliphatic 3-methylhex-2-en-1-yloxy group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
833480-13-0 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
3-methylhex-2-enoxymethylbenzene |
InChI |
InChI=1S/C14H20O/c1-3-7-13(2)10-11-15-12-14-8-5-4-6-9-14/h4-6,8-10H,3,7,11-12H2,1-2H3 |
Clave InChI |
GFUIWMAJFODLSC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=CCOCC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



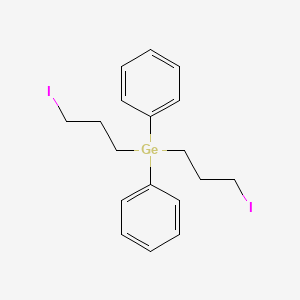
![4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene](/img/structure/B14205801.png)

![4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14205814.png)
![1-Ethyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14205822.png)
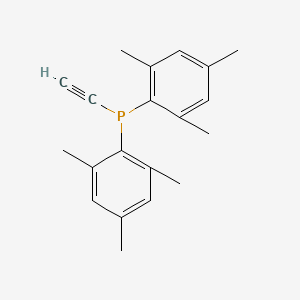
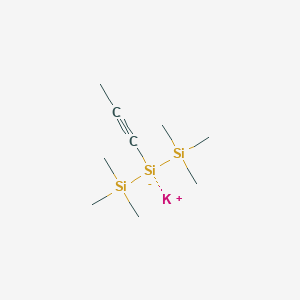
![4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14205840.png)

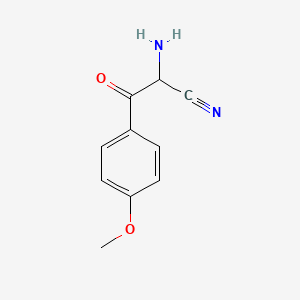
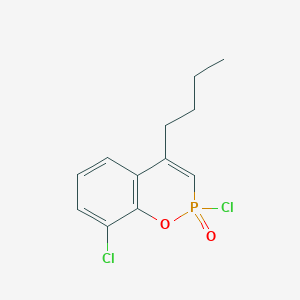
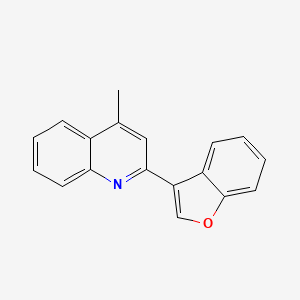
![1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14205876.png)
